KCC2 Blocker 1 is classified as a small molecule antagonist specifically targeting the KCC2 transporter. It was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors of KCC2. This compound has been recognized for its unique pharmacological profile, demonstrating a potent inhibitory effect on KCC2 with minimal off-target activity against other cotransporters such as NKCC1 .
The synthesis of KCC2 Blocker 1 involves several key steps:
This synthetic route demonstrates a robust structure-activity relationship (SAR), allowing for the optimization of potency and selectivity.
KCC2 Blocker 1 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:
The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific data points such as exact molecular weight were not detailed in the sources reviewed .
KCC2 Blocker 1 undergoes several chemical reactions that are pivotal for its synthesis and activity:
KCC2 Blocker 1 functions by inhibiting the potassium chloride cotransporter KCC2, which is crucial for maintaining chloride ion gradients across neuronal membranes. By blocking this transporter:
Data from pharmacological studies indicate that KCC2 Blocker 1 exhibits an IC50 value around 537 nM, demonstrating potent inhibition compared to other known blockers like bumetanide .
KCC2 Blocker 1 exhibits several notable physical and chemical properties:
These properties make it a promising candidate for further development in therapeutic applications targeting neurological disorders.
KCC2 Blocker 1 has significant potential applications in scientific research:
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9